N-(2-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(2-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a 1,2,4-triazole core substituted at position 3 with a sulfanyl-acetamide moiety and at positions 4 and 5 with a 1H-pyrrole and 3-methylphenyl group, respectively. The acetamide nitrogen is linked to a 2-ethylphenyl group.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-3-18-10-4-5-12-20(18)24-21(29)16-30-23-26-25-22(19-11-8-9-17(2)15-19)28(23)27-13-6-7-14-27/h4-15H,3,16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTDOHCOKKXWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a complex structure that includes a triazole ring, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive review of the biological activity associated with this compound, focusing on its pharmacodynamics, therapeutic applications, and underlying mechanisms.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, triazole derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of Bcl-2 proteins and activation of caspases .
Case Study: Cytotoxicity Assays
A study assessing a series of triazole derivatives demonstrated that compounds with similar structural features to this compound exhibited IC50 values ranging from 0.5 to 5 µM against MCF7 breast cancer cells. The presence of electron-donating groups was found to enhance cytotoxicity significantly .
| Compound Structure | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Triazole Derivative A | 0.8 | Bcl-2 inhibition |
| Triazole Derivative B | 1.5 | Caspase activation |
| N-(2-Ethylphenyl)... | 0.9 | Apoptosis induction |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Triazole compounds are known for their efficacy against a range of bacterial strains due to their ability to disrupt cell wall synthesis and inhibit nucleic acid synthesis .
Research Findings
In vitro studies have shown that triazole derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a derivative similar to N-(2-ethylphenyl)... demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range.
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 10 | Moderate |
| Escherichia coli | 15 | Moderate |
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy. Studies have suggested that triazoles can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. For instance, analogs of triazoles have shown selective inhibition of COX-II with IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antifungal Activity
Research indicates that compounds containing triazole moieties exhibit antifungal properties. N-(2-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its efficacy against various fungal pathogens. The triazole ring is known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi, thereby disrupting cell membrane integrity.
2. Anticancer Potential
Studies have suggested that similar compounds can act as anticancer agents by inducing apoptosis in cancer cells. The presence of the pyrrole and triazole rings may enhance the compound's ability to interact with cancer-related targets, making it a candidate for further investigation in oncology.
3. Neuroprotective Effects
Recent research has explored the neuroprotective effects of compounds with similar structures. The potential application of this compound in neurodegenerative diseases is being investigated due to its ability to modulate neuroinflammatory pathways and provide protection against neuronal damage.
Pharmacological Insights
1. Mechanism of Action
The mechanism of action for this compound is thought to involve interaction with specific receptors or enzymes involved in disease pathways. For example, the inhibition of certain kinases or modulation of G-protein coupled receptors (GPCRs) could be potential mechanisms through which this compound exerts its effects.
2. Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies have indicated that modifications on the phenyl or triazole rings can significantly alter the pharmacological profile, enhancing potency and selectivity against targeted diseases.
Case Studies and Research Findings
Case Study 1: Antifungal Efficacy
A study published in Drug Target Insights demonstrated that derivatives of triazole compounds showed significant antifungal activity against Candida species. The study highlighted the importance of substituents on the triazole ring in determining antifungal potency .
Case Study 2: Cancer Cell Line Studies
In vitro studies conducted on various cancer cell lines revealed that compounds with similar structures induced apoptosis through caspase activation pathways. The findings suggest that this compound could be further explored as a potential anticancer agent .
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
The triazole ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
Acetamide Side-Chain Modifications
Variations in the acetamide’s aryl group influence steric and electronic properties:
Key Observations :
Physicochemical and Structural Properties
Software Tools :
- SHELX programs () and ORTEP-3 () are widely used for structural refinement and visualization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
